N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid
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Overview
Description
N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a benzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The benzyl group is introduced through a nucleophilic substitution reaction, and the acetamide moiety is formed via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with target molecules, while the benzyl and acetamide groups enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-N-methylpropanamide
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide is unique due to its specific structural features, such as the combination of a triazine ring with a benzyl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
50510-26-4 |
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Molecular Formula |
C23H32N6O4S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C21H26N6O.C2H6O3S/c1-21(2)25-19(22)24-20(23)27(21)17-11-9-15(10-12-17)13-18(28)26(3)14-16-7-5-4-6-8-16;1-2-6(3,4)5/h4-12H,13-14H2,1-3H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
LBBITRJHANYBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CC(=O)N(C)CC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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